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molecular formula C12H5BrO2 B1280302 1,2-Acenaphthylenedione, 5-bromo- CAS No. 26254-35-3

1,2-Acenaphthylenedione, 5-bromo-

Cat. No. B1280302
M. Wt: 261.07 g/mol
InChI Key: PHPQHHFMRUWUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614333B2

Procedure details

In the second route, the raw material acenaphthenequinone and the solvent concentrated sulfuric acid are added into liquid bromine and refluxed for 2 hours to obtain 5-bromoacenaphthylene-1,2-dione. The resulting bromoacenaphthene reacts with alcohol, thioalcohol, phenol, thiophenol, ester or amide to obtain the corresponding substituted acenaphthenequinone iv, as follows:
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:14])[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[C:2]1=[O:13].S(=O)(=O)(O)O.[Br:20]Br>>[Br:20][C:6]1[C:7]2[C:12]3[C:3]([C:2](=[O:13])[C:1](=[O:14])[C:11]=3[CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:5]=1

Inputs

Step One
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C2=CC=CC3=CC=CC1=C23)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(C(C=3C=CC=C1C32)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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